

Physiological Concentration and Quantification of L-Octanoylcarnitine in Human Plasma: A Technical Guide

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Compound of Interest

Compound Name: *L-Octanoylcarnitine*

Cat. No.: *B1248099*

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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing comprehensive information on the physiological concentration of **L-Octanoylcarnitine** in human plasma, detailed experimental protocols for its quantification, and its role in metabolic pathways.

Core Topic: L-Octanoylcarnitine in Human Plasma

L-Octanoylcarnitine is an acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it is involved in the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent β -oxidation. The concentration of **L-Octanoylcarnitine** in plasma can serve as a biomarker for certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.^[1]

Data Presentation: Physiological Plasma Concentrations

The physiological concentration of **L-Octanoylcarnitine** in human plasma varies with age. The following table summarizes the reference ranges for different age groups as determined by tandem mass spectrometry.

Age Group	L-Octanoylcarnitine (C8) Concentration (nmol/mL)	L-Octanoylcarnitine (C8) Concentration (μmol/L)
≤ 7 days	< 0.19	< 0.19
8 days - 7 years	< 0.45	< 0.45
≥ 8 years	< 0.78	< 0.78
< 1 Week	0 - 0.20	0 - 0.20
1 Week - 1 Month	0 - 0.28	0 - 0.28
> 1 Month	0 - 0.27	0 - 0.27

Data sourced from UI Health Care Acylcarnitine Profile[2] and another plasma acylcarnitine reference range document[3]. Note that 1 nmol/mL is equivalent to 1 μmol/L.

Experimental Protocols: Quantification of L-Octanoylcarnitine in Plasma

The gold standard for the quantification of **L-Octanoylcarnitine** and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This method offers high sensitivity, specificity, and throughput.

I. Sample Collection and Preparation

- **Blood Collection:** Collect whole blood in tubes containing sodium heparin or lithium heparin.[2][7]
- **Plasma Separation:** Centrifuge the blood sample at 1,811 x g for 10 minutes to separate the plasma.[7]
- **Storage:** Store plasma samples at -20°C or lower until analysis.[7]
- **Protein Precipitation:** To 10 μL of plasma, add 200 μL of methanol containing a known concentration of a suitable internal standard (e.g., deuterated **L-Octanoylcarnitine**).[7]

- Vortexing and Centrifugation: Vortex the mixture for 10 minutes and then centrifuge at 3,220 x g for 30 minutes to pellet the precipitated proteins.[7]
- Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.

II. LC-MS/MS Analysis

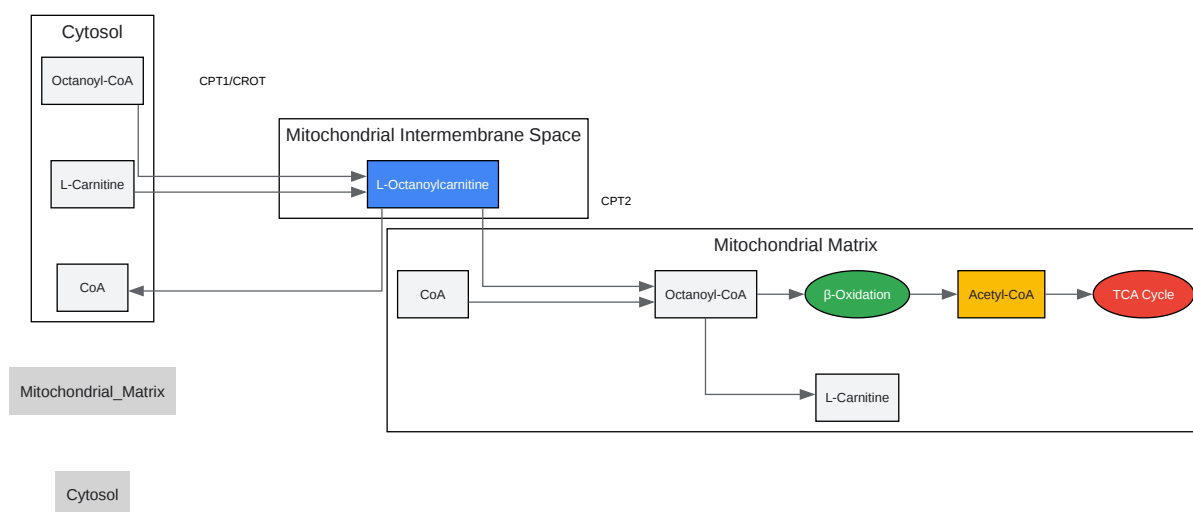
- Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.[4]
- Chromatographic Separation:
 - Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 μ m particle size) is commonly used.[8]
 - Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.[8]
 - Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[8]
 - Gradient Program: A typical gradient might start at 100% A, linearly decrease to 65% A over 2.5 minutes, hold for 3 minutes, then decrease to 5% A.[8]
 - Flow Rate: A flow rate of 0.5 mL/min is often used.[8]
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high specificity and sensitivity.
 - MRM Transition: The precursor-to-product ion transition for **L-Octanoylcarnitine** is monitored. The precursor ion is the molecular ion $[M+H]^+$, and a characteristic fragment ion is selected for monitoring.

- Quantification: The concentration of **L-Octanoylcarnitine** in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of **L-Octanoylcarnitine**.

Mandatory Visualizations

Signaling and Metabolic Pathways

L-Octanoylcarnitine is a key intermediate in the transport of octanoyl-CoA, a medium-chain fatty acyl-CoA, into the mitochondrial matrix for β -oxidation. This process is facilitated by a family of enzymes called carnitine acyltransferases.

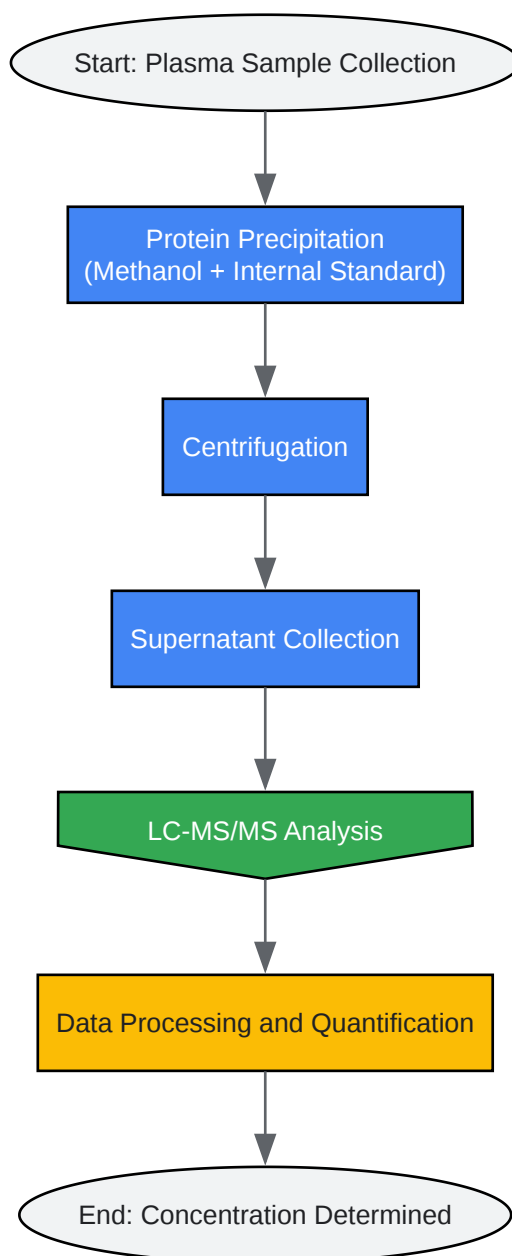


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Caption: Metabolic pathway of **L-Octanoylcarnitine** in fatty acid transport.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **L-Octanoylcarnitine** in plasma samples.



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Caption: Experimental workflow for **L-Octanoylcarnitine** quantification.

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